(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thioxo group and an imidazolidinone ring. The presence of the 4-chlorophenyl and phenyl groups further enhances its chemical properties, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 3-phenyl-2-thioxo-4-imidazolidinone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form the corresponding thioether.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a potential candidate for drug development.
Medicine: It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Bromophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone
- 5-((4-Methylphenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone
- 5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone
Uniqueness
(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one stands out due to the presence of the 4-chlorophenyl group, which imparts unique electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs with different substituents.
Properties
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(21)18-14)13-4-2-1-3-5-13/h1-10H,(H,18,21)/b14-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTLJNZISPOILH-UVTDQMKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15985-17-8 |
Source
|
Record name | 4-Imidazolidinone, 5-((4-chlorophenyl)methylene)-3-phenyl-2-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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